Thiazolylalanine
Overview
Description
Thiazolylalanine is a non-proteinogenic amino acid . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
Thiazolylalanine is used in organic transformations and has been found to function as an enantioselective catalyst for an intramolecular Stetter reaction . It is also used in the production of dermal proteins by fibroblasts .Molecular Structure Analysis
The molecular formula of Thiazolylalanine is C6H8N2O2S . It has an average mass of 172.205 Da and a monoisotopic mass of 172.030655 Da .Chemical Reactions Analysis
Thiazolylalanine has been found to function as an enantioselective catalyst for an intramolecular Stetter reaction . It has also been used to stimulate the production of dermal proteins by fibroblasts .Physical And Chemical Properties Analysis
Thiazolylalanine has a density of 1.4±0.1 g/cm3, a boiling point of 353.3±32.0 °C at 760 mmHg, and a flash point of 167.5±25.1 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .Scientific Research Applications
Catalysis in Organic Synthesis : Thiazolylalanine derivatives have been used as enantioselective catalysts in organic synthesis, such as in the intramolecular Stetter reaction and intermolecular aldehyde-imine cross-couplings, achieving high yields and enantiomeric excesses. This application highlights the compound's role in facilitating specific, asymmetric chemical reactions (Mennen, Tran-Dube, Imbriglio, & Miller, 2005); (Mennen, Gipson, Kim, & Miller, 2005).
Organometallic Chemistry : In the field of organometallic chemistry, thiazolylalanine-based peptide salts have been used to form novel organometallic complexes with rhodium and ruthenium. These complexes represent the first examples of thiazolylalanine-2-ylidene metal bioconjugates, indicating the compound's utility in creating new materials and catalysts (Lemke & Metzler-Nolte, 2011).
Medicinal Chemistry : Thiazole, a core structure related to thiazolylalanine, plays a crucial role in medicinal chemistry. It is present in various therapeutically significant compounds, demonstrating a range of biological activities such as antimicrobial, antiretroviral, antifungal, and anticancer properties. This underscores the importance of thiazole and its derivatives in drug discovery and development (Chhabria, Patel, Modi, & Brahmkshatriya, 2016).
Biological and Therapeutic Applications : Thiazolylalanine derivatives have been explored for their potential in various biological and therapeutic applications, such as in programmed cell death through caspase-3 mediation, indicating their potential use in cancer treatment and other medical applications (Gupta, Nigam, Avasthi, Sharma, Ateeq, & Verma, 2019).
Fluorescent Probes and Sensitizers : Cyanine dyes based on thiazolylalanine, like thiazole orange, have been used in the development of fluorogenic probes and sensitizers. These compounds are particularly useful in biological imaging and diagnostics due to their photostability and selective binding properties (Shank, Pham, Waggoner, & Armitage, 2013); (Guan, Zhao, Sun, Deng, & Wang, 2020).
Corrosion Inhibition : Thiazole derivatives, including those related to thiazolylalanine, have been studied for their role in corrosion inhibition. Their ability to form complexes with metals and inhibit corrosion makes them useful in industrial applications (Khaled & Amin, 2009).
Safety And Hazards
Future Directions
Thiazolylalanine has been shown to have potential in the treatment of visible signs of aging. It has been found to increase the production of dermal proteins by fibroblasts, offering a superior alternative to currently available technologies for improving epidermal and dermal parameters that change during aging and photodamage .
properties
IUPAC Name |
(2S)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c7-5(6(9)10)1-4-2-11-3-8-4/h2-3,5H,1,7H2,(H,9,10)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZIGVCQRXJYQD-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=CS1)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90152461 | |
Record name | Thiazolylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90152461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazolylalanine | |
CAS RN |
119433-80-6 | |
Record name | Thiazolylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119433806 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiazolylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90152461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THIAZOLYLALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTL1Y3S44B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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